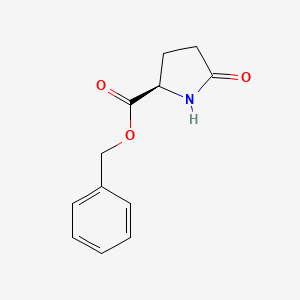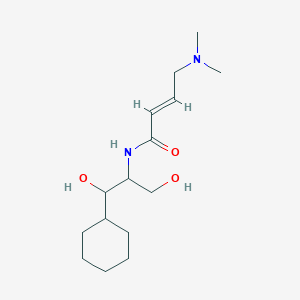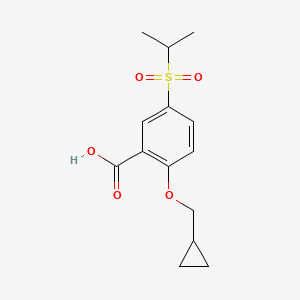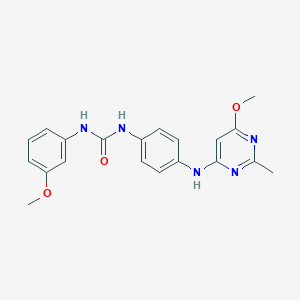![molecular formula C32H36N4O7 B2575134 4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide CAS No. 899920-63-9](/img/no-structure.png)
4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group (a type of heterocyclic compound), an amide group, and several methoxy groups. Methoxy groups are often used in drug design to increase the lipophilicity and thus the cell membrane permeability of a compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 3D structure of the compound could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple methoxy groups could increase its lipophilicity, which could affect its solubility and permeability .Applications De Recherche Scientifique
Antimicrobial Applications
- Synthesis of Quinazoline Derivatives for Antimicrobial Use : Research on quinazoline derivatives has explored their potential as antimicrobial agents. For instance, studies have synthesized new quinazolines with modifications aimed at enhancing antimicrobial activity against a range of bacteria and fungi, demonstrating the versatility of quinazoline structures in drug development for infection control (Desai, Shihora, & Moradia, 2007); (Bektaş et al., 2007).
Antitumor Activities
- Quinazoline Antifolates as Thymidylate Synthase Inhibitors : Some quinazoline derivatives have been studied for their inhibitory effects on thymidylate synthase, an enzyme crucial for DNA synthesis in cells. These compounds, particularly those with methoxy substituents, have shown potential as tight-binding inhibitors, indicating their promise as antitumor agents. Enhanced solubility and potency in cellular models suggest their viability for in vivo studies as cancer therapeutics (Marsham et al., 1989).
Chemical Synthesis and Characterization
- Novel Quinazolinone Derivatives : The creation and antimicrobial evaluation of novel quinazolinone compounds highlight the ongoing exploration of quinazoline structures for varied medicinal applications. These studies not only focus on antimicrobial efficacy but also on understanding the chemical properties that contribute to biological activity, paving the way for the design of more effective drugs (Habib, Hassan, & El‐Mekabaty, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
899920-63-9 |
|---|---|
Nom du produit |
4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide |
Formule moléculaire |
C32H36N4O7 |
Poids moléculaire |
588.661 |
Nom IUPAC |
4-[[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C32H36N4O7/c1-41-18-6-16-34-30(38)24-12-9-23(10-13-24)20-36-31(39)25-7-4-5-8-26(25)35(32(36)40)21-29(37)33-17-15-22-11-14-27(42-2)28(19-22)43-3/h4-5,7-14,19H,6,15-18,20-21H2,1-3H3,(H,33,37)(H,34,38) |
Clé InChI |
JARFRINIEDODQO-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,5S)-N-ethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2575059.png)

![(2-chlorophenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2575061.png)
![6-(4-{[(4-fluorophenoxy)acetyl]amino}phenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2575062.png)
![6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2575063.png)

![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575065.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2575068.png)
![5-(2-fluorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2575069.png)
![4-[[4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]phenyl]sulfonylamino]butanoic acid](/img/structure/B2575072.png)
![N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2575074.png)